Heptaethylene glycol di(p-toluenesulfonate)
Overview
Description
Heptaethylene glycol di(p-toluenesulfonate) is a polyethylene glycol (PEG)-based PROTAC linker . It is used in research and development . The CAS number is 69502-27-8 and its molecular formula is C28H42O12S2 .
Molecular Structure Analysis
The molecular structure of Heptaethylene glycol di(p-toluenesulfonate) can be represented by the SMILES stringCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
. The molecular weight is 634.76 . Physical And Chemical Properties Analysis
The molecular weight of Heptaethylene glycol di(p-toluenesulfonate) is 634.76 . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications
Organic Synthesis and Chemistry
Heptaethylene glycol di(p-toluenesulfonate) plays a critical role in organic synthesis, particularly in the selective monotosylation of symmetrical diols. This process is vital for creating polysubstituted cyclic ethers, with silver(I) oxide and potassium iodide enhancing the selectivity and yield of monotosylate derivatives (Bouzide & Sauvé, 2002). Additionally, its utility extends to the synthesis of polyethylene glycol tosylate, serving as an intermediate for further functionalization of polyethylene glycol, demonstrating versatility in creating a range of tosylated derivatives (Jin Zi-lin, 2010).
Material Science and Engineering
In material science, monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates are synthesized as intermediates for heterobifunctional PEG derivatives. This synthesis, characterized by no need for chromatographic purification and high product purity, is crucial for bioconjugation chemistry (Wawro et al., 2016). Furthermore, the preparation of highly functionalized poly(propylene glycol)s introduces various functional groups, enhancing reactivity and application potential in different domains (Brissault, Guis, & Chéradame, 2005).
Safety And Hazards
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O12S2/c1-25-3-7-27(8-4-25)41(29,30)39-23-21-37-19-17-35-15-13-33-11-12-34-14-16-36-18-20-38-22-24-40-42(31,32)28-9-5-26(2)6-10-28/h3-10H,11-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNONDOAUSICGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406639 | |
Record name | ST50759435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptaethylene glycol di(p-toluenesulfonate) | |
CAS RN |
69502-27-8 | |
Record name | ST50759435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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